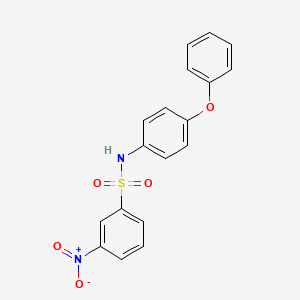
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide, also known as TMPCA, is a cyclopropane-based compound that has gained attention for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Mecanismo De Acción
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This results in the reduction of neuronal excitability, leading to the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects:
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have anxiolytic and sedative effects in animal models. It has also been found to increase the duration of slow-wave sleep, which is important for memory consolidation and restoration of the brain. Additionally, N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high affinity for the GABA-A receptor, making it a potent modulator of the receptor. However, one limitation is that N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has a short half-life, requiring frequent dosing in animal models.
Direcciones Futuras
There are several future directions for the use of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide in scientific research. One potential direction is the investigation of its potential use in the treatment of anxiety and sleep disorders in humans. Additionally, N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide could be further studied for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another future direction is the development of more potent and selective modulators of the GABA-A receptor based on the structure of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide.
Conclusion:
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide is a promising compound for use in scientific research, particularly in the field of neuroscience. Its high affinity for the GABA-A receptor and anxiolytic and sedative effects make it a potential candidate for the treatment of anxiety and sleep disorders. Further research is needed to fully understand the potential applications of N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide and to develop more potent and selective modulators of the GABA-A receptor.
Métodos De Síntesis
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized through a multi-step reaction process involving the reaction of 3-methoxyphenylmagnesium bromide with cyclopropanecarboxylic acid. The resulting product is then purified through column chromatography to obtain pure N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its potential application in neuroscience research. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep. N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide has also been found to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.
Propiedades
IUPAC Name |
N,2,2-tris(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-28-20-10-4-7-17(13-20)25(18-8-5-11-21(14-18)29-2)16-23(25)24(27)26-19-9-6-12-22(15-19)30-3/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQFOLUWOIYCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387557 |
Source


|
| Record name | N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
CAS RN |
6367-84-6 |
Source


|
| Record name | N,2,2-tris(3-methoxyphenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)